3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiolane ring with a sulfanyl-1,3,4-oxadiazole moiety, making it a subject of study for its chemical reactivity and biological activities.
Mechanism of Action
Target of Action
The compound “3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” has been reported to have antimicrobial properties . The primary targets of this compound are likely to be key proteins or enzymes in the microbial organisms.
Mode of Action
Given its antimicrobial properties, it is likely that it interacts with its targets in a way that inhibits the growth or survival of the microbial organisms .
Biochemical Pathways
Given its antimicrobial properties, it is likely that it affects pathways critical to the growth or survival of the microbial organisms .
Result of Action
The compound has been reported to have noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery study . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 1,3,4-oxadiazole derivatives with thiolane precursors. One common method includes the reaction of 5-sulfanyl-1,3,4-oxadiazole with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted thiolane compounds. These products are often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
Scientific Research Applications
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also features a sulfanyl-1,3,4-oxadiazole moiety but with a chromenone ring instead of a thiolane ring.
5-(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl-1,3,4-oxadiazole: This compound includes a triazine ring, offering different chemical properties and biological activities.
Uniqueness
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the thiolane and oxadiazole moieties makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGICFDWDTKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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